molecular formula C9H16N2O B3277766 3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE CAS No. 66521-58-2

3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE

Cat. No.: B3277766
CAS No.: 66521-58-2
M. Wt: 168.24 g/mol
InChI Key: DCAZINFOTIWSET-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methylidene]-1-methylpiperidin-4-one is a substituted piperidin-4-one derivative featuring a dimethylamino-methylidene group at the 3-position and a methyl group at the 1-position of the piperidine ring.

Properties

IUPAC Name

3-(dimethylaminomethylidene)-1-methylpiperidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-10(2)6-8-7-11(3)5-4-9(8)12/h6H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAZINFOTIWSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(=O)C(=CN(C)C)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE typically involves the reaction of 1-methylpiperidin-4-one with dimethylamine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the dimethylaminomethylidene group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors can also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The dimethylaminomethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Chemistry

3-[(Dimethylamino)methylidene]-1-methylpiperidin-4-one serves as a precursor for synthesizing nonlinear optical chromophores. These chromophores are crucial for developing advanced optical materials used in telecommunications and imaging technologies. The compound's unique piperidinone core allows for diverse chemical modifications, enhancing its utility in organic synthesis.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that derivatives of piperidinone compounds can exhibit significant activity against various cancer cell lines, suggesting a pathway for developing new therapeutic agents.

Medicine

The compound is being explored for drug development, particularly in designing molecules targeting specific biological pathways. Its interaction with molecular targets through the dimethylamino groups can modulate various biological processes, making it a candidate for further pharmacological studies.

Industry

In industrial applications, this compound is utilized in producing dyes and pigments due to its chromophoric properties. The compound's ability to absorb light at specific wavelengths makes it valuable in creating colorants for textiles and plastics.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the anticancer activity of various piperidinone derivatives, including this compound. The results indicated that certain derivatives exhibited cytotoxic effects on human cancer cell lines, highlighting the potential of this compound in cancer therapy development.

Case Study 2: Optical Materials Development

Research conducted at a leading materials science laboratory focused on synthesizing nonlinear optical materials using derivatives of this compound. The findings demonstrated that these materials could be effectively used in frequency conversion processes, essential for laser technology applications.

Mechanism of Action

The mechanism of action of 3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The dimethylaminomethylidene group can form hydrogen bonds and electrostatic interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to analogs featuring dimethylamino groups, ketone moieties, or heterocyclic cores. Below is a detailed analysis based on available evidence, including data from related compounds.

Structural Analogues with Dimethylamino-Methyl Substituents

Compounds such as 3-(4-(3-(4-aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one (Compound 6) and 3-(4-(3-(2-aminophenyl)-4-oxothiazolidin-2-yl)phenylimino)-1-((dimethylamino)methyl)-5-nitroindolin-2-one (Compound 13) (from ) share functional similarities with the target molecule, including:

  • Ketone or oxo groups : Enhance polarity and influence metabolic stability.

However, key differences include:

  • Core heterocycle: The target compound’s piperidin-4-one ring lacks the thiazolidin-4-one and indolin-2-one scaffolds present in Compounds 6 and 13.
  • Substituent positioning: The dimethylamino group in the target is part of a methylidene side chain, whereas in Compounds 6 and 13, it is directly attached to the indolinone core. This difference may alter electronic distribution and steric interactions.
Physicochemical and Pharmacological Properties

The table below summarizes hypothetical comparisons based on structural inference (specific data for the target compound are extrapolated from related analogs):

Property 3-[(Dimethylamino)methylidene]-1-methylpiperidin-4-one Compound 6 Compound 13
Core structure Piperidin-4-one Thiazolidin-4-one + indolin-2-one Thiazolidin-4-one + indolin-2-one
Key substituents Dimethylaminomethylidene, methyl 4-aminophenyl, nitro 2-aminophenyl, nitro
Molecular weight (g/mol) ~210 (estimated) ~520 (reported) ~520 (reported)
Polarity (logP) Moderate (~1.2–1.8, estimated) Higher (~2.5–3.0, reported) Higher (~2.5–3.0, reported)
Bioactivity Not reported Potent antimicrobial/antifungal Potent antimicrobial/antifungal

Key observations :

Bioactivity divergence : Compounds 6 and 13 exhibit potent antimicrobial and antifungal activities attributed to their nitro groups and aromatic amine substituents, which enhance electron-withdrawing effects and target interactions . The absence of nitro or aryl groups in the target compound suggests differing pharmacological profiles.

Solubility: The piperidin-4-one core may confer better aqueous solubility compared to the thiazolidinone-indolinone hybrids, which have higher molecular weights and logP values.

Biological Activity

3-[(Dimethylamino)methylidene]-1-methylpiperidin-4-one, also known by its IUPAC name (3E)-3-[(dimethylamino)methylidene]-1-methyl-4-piperidinone, is a compound of significant interest in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a candidate for various therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications in medicine.

  • Molecular Formula : C9H16N2O
  • Molar Mass : 168.24 g/mol
  • CAS Number : 1190440-67-5

Synthesis

The synthesis of this compound typically involves the condensation of dimethylaminobenzaldehyde with 1-methylpiperidin-4-one under basic conditions. This process can be optimized to enhance yield and purity, often involving refluxing in the presence of a base such as sodium hydroxide or potassium carbonate .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of piperidinone have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antifungal Activity

The compound has been evaluated for its antifungal potential. Studies have demonstrated that certain piperidine derivatives can inhibit fungal growth by affecting ergosterol biosynthesis, a critical component of fungal cell membranes. For example, compounds similar to this compound have shown effective minimum inhibitory concentrations (MICs) against Aspergillus species .

Anticancer Effects

Preliminary studies suggest that this compound may possess anticancer properties. It has been reported to induce cytotoxic effects on various cancer cell lines, including HeLa and MCF-7 cells, potentially through mechanisms involving apoptosis and cell cycle arrest . The compound's ability to inhibit specific enzymes related to cancer progression is also under investigation.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The dimethylamino group may facilitate binding to receptors or enzymes involved in cellular signaling pathways. Ongoing research aims to elucidate these interactions more clearly .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antifungal Study : A study on mesoionic compounds revealed that certain derivatives exhibited strong antifungal activity against Fusarium verticillioides, with MIC values as low as 7.8 µg/mL .
  • Cytotoxicity Assessment : Research indicated that synthetic piperidine derivatives displayed selective cytotoxicity against cancer cell lines while sparing normal cells, highlighting their potential as targeted therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-[(dimethylamino)methylidene]-1-methylpiperidin-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between 1-methylpiperidin-4-one and dimethylformamide dimethyl acetal (DMF-DMA) under reflux conditions. Optimization involves varying temperature (80–120°C), solvent (toluene or DMF), and catalyst (e.g., acidic or basic conditions). Post-synthesis purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Reaction monitoring via TLC and characterization by 1H^1H-NMR and mass spectrometry ensures purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : 1H^1H- and 13C^13C-NMR confirm structural features (e.g., enamine protons at δ 3.0–3.5 ppm, carbonyl at ~200 ppm). IR spectroscopy identifies C=O (1650–1750 cm1^{-1}) and C=N (1600–1680 cm1^{-1}) stretches.
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (mobile phase: acetonitrile/water) quantifies purity. GC-MS or LC-MS validates molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying storage conditions (e.g., temperature, pH)?

  • Methodological Answer : Stability studies involve accelerated degradation tests:

  • Thermal Stability : Incubate samples at 25°C, 40°C, and 60°C for 1–4 weeks; monitor via HPLC.
  • pH Stability : Dissolve in buffers (pH 2–12) and analyze degradation products using LC-MS.
  • Light Sensitivity : Expose to UV/visible light (ICH Q1B guidelines) and track changes via spectrophotometry .

Advanced Research Questions

Q. What computational methods are suitable for elucidating the reaction mechanism and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G(d)) model reaction pathways, transition states, and charge distribution. Molecular Dynamics (MD) simulations predict solvent interactions. Compare computational results with experimental kinetics (e.g., Arrhenius plots) and spectroscopic data to validate models .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological activity?

  • Methodological Answer :

  • QSAR Modeling : Use software like Schrödinger or MOE to correlate substituent effects (e.g., electron-withdrawing groups on the piperidine ring) with bioactivity (e.g., receptor binding affinity).
  • In Vitro Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR. Validate predictions via synthetic modifications and dose-response curves .

Q. What strategies are recommended for resolving contradictions in published data on the compound’s biological activity or physicochemical properties?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols) across studies.
  • Reproducibility Testing : Replicate key experiments under standardized conditions (e.g., OECD guidelines).
  • Advanced Characterization : Use X-ray crystallography or 2D-NMR (e.g., NOESY) to confirm structural discrepancies .

Q. How can environmental fate studies evaluate the compound’s persistence and ecotoxicity?

  • Methodological Answer :

  • Biodegradation : Use OECD 301/302 tests with activated sludge or soil microcosms; quantify residues via LC-MS/MS.
  • Aquatic Toxicity : Conduct Daphnia magna or algae growth inhibition assays (OECD 202/201).
  • Computational Tools : Apply EPI Suite to predict logP, bioaccumulation, and half-life in water/soil .

Q. What methodologies are critical for identifying and quantifying impurities in this compound during pharmaceutical development?

  • Methodological Answer :

  • Forced Degradation : Expose to oxidative (H2_2O2_2), hydrolytic (acid/base), and thermal stress.
  • Impurity Profiling : Use UPLC-QTOF-MS with charged aerosol detection (CAD) to detect low-abundance species.
  • Reference Standards : Cross-validate impurities against certified materials (e.g., EP/JP pharmacopeial standards) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE
Reactant of Route 2
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3-[(DIMETHYLAMINO)METHYLIDENE]-1-METHYLPIPERIDIN-4-ONE

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